2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine
Description
Properties
IUPAC Name |
[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(22-10-4-5-13-24-22)25-15-11-20(12-16-25)26-14-6-9-21(26)18-28-17-19-7-2-1-3-8-19/h1-5,7-8,10,13,20-21H,6,9,11-12,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTPQQBWFIIUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC=CC=N3)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with the pyridine ring. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Formation of Piperidine Ring: Similar to pyrrolidine, piperidine can be synthesized via cyclization reactions.
Functionalization: The benzyloxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms
Biological Activity
The compound 2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine is a complex organic molecule that incorporates multiple heterocyclic rings, namely pyridine, piperidine, and pyrrolidine. This structural diversity suggests a potential for significant biological activity, particularly in medicinal chemistry where such compounds are often designed to interact with biological targets. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine
- Molecular Formula : C23H29N3O2
- Molecular Weight : 393.50 g/mol
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Ring : Achieved through cyclization reactions involving amines and aldehydes or ketones.
- Formation of Piperidine Ring : Similar cyclization methods are employed.
- Functionalization : The benzyloxy group is introduced via nucleophilic substitution.
- Coupling : Final coupling with the pyridine ring is often performed using palladium-catalyzed cross-coupling techniques.
These synthetic routes are crucial for producing the compound with high purity and yield, which is essential for subsequent biological evaluations.
Overview of Biological Activities
The biological activities of 2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine are primarily related to its potential as an anti-cancer agent and its interactions with various biological systems. Research indicates that derivatives containing piperidine and pyrrolidine rings often exhibit significant pharmacological effects, including:
- Anticancer Activity : Many studies have evaluated the anti-cancer properties of similar compounds using various cancer cell lines.
- Antibacterial and Antifungal Properties : Compounds with similar structures have shown efficacy against a range of bacterial strains.
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes like acetylcholinesterase.
Anticancer Activity
A recent study synthesized derivatives of piperidine and assessed their activity against several cancer cell lines, including A549 (lung), HCT-116 (colon), and MCF-7 (breast) using the MTT assay. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects on these cancer cells .
Antibacterial Activity
Another investigation focused on the antibacterial properties of similar piperidine derivatives. The synthesized compounds were tested against various bacterial strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. Notably, some compounds showed IC50 values as low as 2 µg/mL against these bacteria .
Data Tables
Comparison with Similar Compounds
Pyridine Derivatives with Piperidine/Pyrrolidine Linkages
- 3-(Benzyloxy)-2-bromo-6-iodopyridine (): Shares a benzyloxy group on pyridine but lacks the piperidine-pyrrolidine-carbonyl backbone. The absence of this scaffold reduces steric complexity and may limit interactions with targets requiring three-dimensional binding pockets .
- 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine (): Features a pyrrolidine linked to pyridine but substitutes the benzyloxy group with a bulkier tert-butyldimethylsilyloxy (tBDMS) moiety. The tBDMS group increases hydrophobicity and may hinder metabolic degradation compared to the benzyloxy group .
Substituted Pyridines with Bioactive Moieties
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): Contains dual pyridine rings with chloro and aryl substituents. These compounds exhibit melting points of 268–287°C and molecular weights of 466–545, suggesting higher thermal stability and larger molecular footprints than the target compound (estimated molecular weight ~450) .
Physicochemical Properties
Key Observations :
- The target compound’s benzyloxymethyl-pyrrolidine group likely increases lipophilicity (logP ~3–4 estimated) compared to halogenated pyridines (logP ~2–3) .
- Piperidine-pyrrolidine scaffolds may enhance solubility in polar solvents due to amine groups, whereas halogenated analogs exhibit lower solubility .
Receptor Interactions
- Dopamine Receptor Antagonists : Compounds like S 18126 and L 745,870 () demonstrate that piperazine-pyrrolidine hybrids can selectively target dopamine D4 receptors (Ki = 2.4 nM). The target compound’s piperidine-pyrrolidine motif may similarly interact with G protein-coupled receptors, though specific data are lacking .
- Kappa Opioid Receptor (KOR) Antagonists: NorBNI and JDTic () utilize piperidine and pyrrolidine scaffolds to achieve long-lasting KOR antagonism via c-Jun N-terminal kinase (JNK) activation.
Antimicrobial Activity
- Substituted pyridines in exhibit antimicrobial properties, with MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the optimal synthetic routes for 2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine, and how can reaction yields be improved?
Methodological Answer: The synthesis of structurally analogous piperidine-pyrrolidine hybrids typically involves multi-step reactions. For example, coupling reactions between activated carbonyl intermediates (e.g., acid chlorides) and amine-containing moieties under anhydrous conditions (e.g., dichloromethane with NaOH as a base) are common . Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt to enhance yield and reduce side products.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) or preparative HPLC for polar intermediates.
- Yield optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of benzyl-protected intermediates) to drive reactions to completion .
Q. How can researchers ensure purity and structural fidelity of the compound during synthesis?
Methodological Answer:
- Analytical characterization : Combine H/C NMR (to confirm substituent positions and stereochemistry) with high-resolution mass spectrometry (HRMS) for molecular weight validation.
- Purity assessment : Use HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<1%).
- Crystallization : Recrystallize from ethanol/water mixtures to isolate enantiopure forms if chiral centers are present .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Emergency measures :
- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on optimizing the benzyloxy-methyl-pyrrolidine moiety for steric complementarity .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the piperidine carbonyl group. Adjust substituents to modulate electron density .
- MD simulations : Simulate solvation effects and conformational stability in aqueous buffers (e.g., PBS at pH 7.4) to prioritize derivatives with favorable pharmacokinetic profiles .
Q. How should researchers address contradictory data in biological assays (e.g., IC50 variability)?
Methodological Answer:
- Assay standardization :
- Use internal controls (e.g., reference inhibitors) in each plate to normalize inter-experimental variability.
- Validate cell lines via STR profiling to rule out contamination .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Replicate experiments ≥3 times.
- Solubility checks : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) using dynamic light scattering (DLS) .
Q. What strategies are effective for resolving stereochemical ambiguities in the pyrrolidine-piperidine core?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers.
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to determine absolute configuration .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign stereocenters .
Q. How can reaction scalability be achieved without compromising yield or purity?
Methodological Answer:
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylations) to improve heat dissipation and scalability .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time.
- Design of experiments (DoE) : Apply Taguchi methods to optimize parameters (temperature, catalyst loading) across 5–10 L batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
